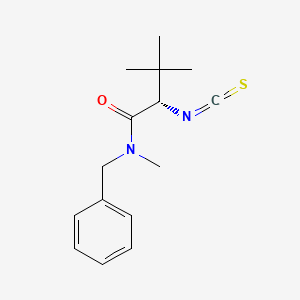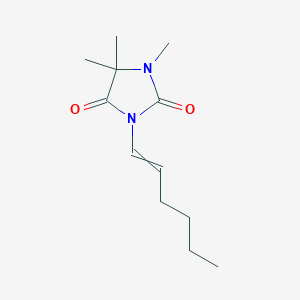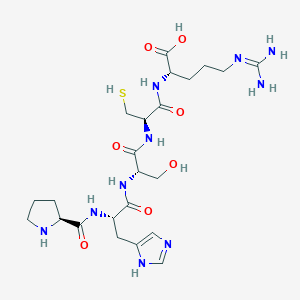
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine is a peptide compound composed of five amino acids: proline, histidine, serine, cysteine, and ornithine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with considerations for cost and scalability.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues can lead to the formation of disulfide-linked peptides.
Aplicaciones Científicas De Investigación
Chemistry: Studied for its unique chemical properties and reactivity.
Biology: Investigated for its role in biological processes and interactions with proteins.
Medicine: Explored for therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of peptide-based materials and technologies.
Mecanismo De Acción
The mechanism of action of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
Comparación Con Compuestos Similares
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine can be compared to other peptides with similar structures and functions. Some similar compounds include:
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-ornithine: Lacks the diaminomethylidene group.
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine: Contains lysine instead of ornithine.
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-arginine: Contains arginine instead of ornithine.
These comparisons highlight the unique features of this compound, such as its specific amino acid sequence and functional groups.
Propiedades
Número CAS |
915775-04-1 |
|---|---|
Fórmula molecular |
C23H38N10O7S |
Peso molecular |
598.7 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H38N10O7S/c24-23(25)28-6-2-4-14(22(39)40)30-21(38)17(10-41)33-20(37)16(9-34)32-19(36)15(7-12-8-26-11-29-12)31-18(35)13-3-1-5-27-13/h8,11,13-17,27,34,41H,1-7,9-10H2,(H,26,29)(H,30,38)(H,31,35)(H,32,36)(H,33,37)(H,39,40)(H4,24,25,28)/t13-,14-,15-,16-,17-/m0/s1 |
Clave InChI |
KIGDDDNLHVSXOO-WOYTXXSLSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


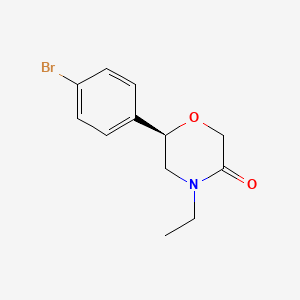
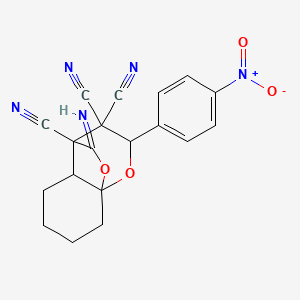
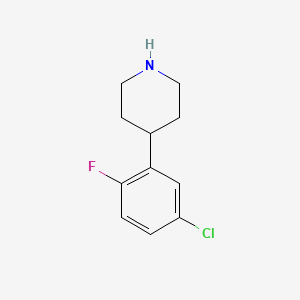
![2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol](/img/structure/B12616990.png)
![[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B12616991.png)
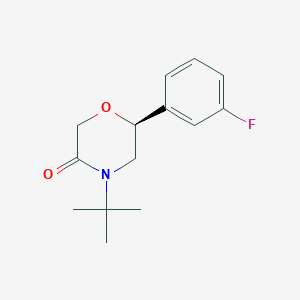
![N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide](/img/structure/B12617002.png)

![3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12617011.png)

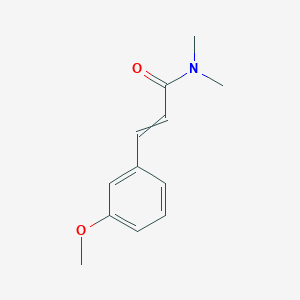
![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12617025.png)
